2-(3-Chloro-4-methoxyphenyl)-2-oxoethyl acetate
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Overview
Description
2-(3-Chloro-4-methoxyphenyl)-2-oxoethyl acetate is an organic compound with a complex structure that includes a chloro-substituted aromatic ring and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-methoxyphenyl)-2-oxoethyl acetate typically involves the esterification of 2-(3-Chloro-4-methoxyphenyl)-2-oxoacetic acid with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-4-methoxyphenyl)-2-oxoethyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro group on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products
Oxidation: 3-Chloro-4-methoxybenzoic acid.
Reduction: 2-(3-Chloro-4-methoxyphenyl)-2-hydroxyethyl acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Chloro-4-methoxyphenyl)-2-oxoethyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-4-methoxyphenyl)-2-oxoethyl acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(3-chloro-4-methoxyphenyl)acetamide: Similar structure but with an amide group instead of an ester.
3-Chloro-4-methylphenyl isocyanate: Contains a similar aromatic ring but with an isocyanate group.
3-Chloro-4-methoxyacetophenone: Similar aromatic ring with a ketone group.
Uniqueness
2-(3-Chloro-4-methoxyphenyl)-2-oxoethyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its ester group makes it more reactive in certain chemical reactions compared to similar compounds with amide or ketone groups.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
647026-45-7 |
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Molecular Formula |
C11H11ClO4 |
Molecular Weight |
242.65 g/mol |
IUPAC Name |
[2-(3-chloro-4-methoxyphenyl)-2-oxoethyl] acetate |
InChI |
InChI=1S/C11H11ClO4/c1-7(13)16-6-10(14)8-3-4-11(15-2)9(12)5-8/h3-5H,6H2,1-2H3 |
InChI Key |
NCGVRLIMKBBMOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(=O)C1=CC(=C(C=C1)OC)Cl |
Origin of Product |
United States |
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